molecular formula C8H10ClNS B8681224 5-Chloro-2-methylsulfanyl-benzylamine

5-Chloro-2-methylsulfanyl-benzylamine

Cat. No.: B8681224
M. Wt: 187.69 g/mol
InChI Key: ZGMYIJJDDYWFAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-methylsulfanyl-benzylamine is a useful research compound. Its molecular formula is C8H10ClNS and its molecular weight is 187.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H10ClNS

Molecular Weight

187.69 g/mol

IUPAC Name

(5-chloro-2-methylsulfanylphenyl)methanamine

InChI

InChI=1S/C8H10ClNS/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,5,10H2,1H3

InChI Key

ZGMYIJJDDYWFAE-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)Cl)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Chloro-2-methylsulfanyl-benzonitrile (3.9 g, 21.2 mmol) was dissolved in THF (42 mL) and cooled to 0 degrees C. Borane-THF complex (50 mL of a 1M THF solution) was added dropwise. After 10 minutes at 0 degrees C. the reaction was warmed to 65 degrees C. for 4 h. Methanol (approximately 30 mL) was added to the reaction at 0 degrees C. The reaction was warmed to room temperature and stirred for 10 minutes. The reaction solution was concentrated in-vacuo to yield a thick oil which was dissolved in 50% THF/MeOH (30 mL). 4M HCl (30 mL) was added slowly. After 10 minutes, the solution was partitioned between water (10 mL) and DCM (20 mL). The aqueous layer was extracted with DCM (30 mL) and the organic layers were discarded. The aqueous layer was neutralized to pH9 with 5M NaOH. The solution was extracted with DCM (3×70 mL). The combined organic layers were washed with brine, dried over MgSO4, filtered and concentrated to yield 2.9 g of 5-chloro-2-methylsulfanyl-benzylamine as a pale yellow oil, 1H NMR 400 MHz (CDCl3) δ 7.33 (d, 1H, J=2.4 Hz), 7.22 (dd, 1H, J=2.4, 8.4 Hz), 7.13 (d, 1H, J=5 8.4 Hz), 3.89 (s, 2H), 2.48 (s, 3H).
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
THF MeOH
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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